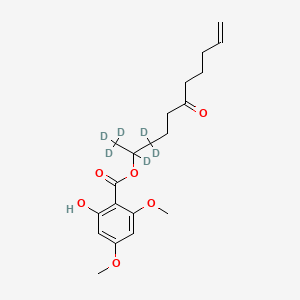

(1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate

Description

This deuterated benzoate ester is a structurally complex compound characterized by:

- Hexadeuterio substitution: Six deuterium atoms replace hydrogens at positions 1, 1, 1, 2, 3, and 3 of the undecenyl chain, enhancing metabolic stability and isotopic tracing utility .

- 6-Ketoundec-10-en-2-yl backbone: A 10-carbon unsaturated chain with a ketone group at position 6, contributing to conformational flexibility and reactivity.

- 2-Hydroxy-4,6-dimethoxybenzoate ester: A substituted aromatic ester with hydroxy and methoxy groups, influencing solubility and intermolecular interactions (e.g., hydrogen bonding) .

This compound is primarily used in isotopic labeling studies and metabolic pathway analysis due to its deuterium enrichment and stability under physiological conditions.

Properties

Molecular Formula |

C20H28O6 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

(1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate |

InChI |

InChI=1S/C20H28O6/c1-5-6-7-10-15(21)11-8-9-14(2)26-20(23)19-17(22)12-16(24-3)13-18(19)25-4/h5,12-14,22H,1,6-11H2,2-4H3/i2D3,9D2,14D |

InChI Key |

GIQVBZLNKRMWBN-FXSWPHKLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)O |

Canonical SMILES |

CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps

| Step No. | Description | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Preparation of hexadeuterated alkyl intermediate | Use of deuterated alkyl halides or Grignard reagents in deuterated solvents | Introduction of deuterium atoms at target carbons |

| 2 | Formation of 6-oxoundec-10-en-2-yl moiety | Controlled oxidation (e.g., PCC or Swern oxidation) | Conversion of alcohols to ketones while preserving alkene |

| 3 | Esterification with 2-hydroxy-4,6-dimethoxybenzoic acid | Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in presence of DMAP (4-dimethylaminopyridine) | Formation of the ester bond linking side chain to benzoate |

| 4 | Purification | Chromatographic techniques (e.g., silica gel column chromatography, HPLC) | Isolation of pure labeled ester compound |

Reaction Conditions and Catalysts

- Deuterium Incorporation: Achieved by using deuterated solvents (e.g., D2O, CDCl3) and deuterium-labeled reagents such as CD3I or C2D5MgBr to ensure selective isotopic substitution.

- Oxidation: Mild oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions are preferred to avoid over-oxidation and maintain the alkene functionality.

- Esterification: Carbodiimide-mediated coupling is commonly employed under anhydrous conditions with catalytic DMAP to promote ester bond formation efficiently.

- Temperature Control: Reactions are often conducted at low to ambient temperatures to optimize selectivity and yield, with some steps requiring cooling (e.g., 0–5 °C) to minimize side reactions.

Industrial Scale Considerations

For large-scale synthesis, continuous flow reactors are utilized to enhance reaction control, reproducibility, and safety. Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions ensure high purity and isotopic enrichment.

Chemical Reaction Analysis Relevant to Preparation

Types of Reactions Involved

| Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|

| Deuterium Labeling | Introduction of deuterium atoms at specific carbons | Deuterated alkyl halides, Grignard reagents in D2O or deuterated solvents |

| Oxidation | Conversion of alcohol to ketone | PCC, Swern oxidation, mild oxidants |

| Esterification | Formation of ester bond between acid and alcohol | DCC or EDC coupling agents, DMAP catalyst |

| Purification | Isolation of target compound | Silica gel chromatography, preparative HPLC |

Reaction Optimization Parameters

- Solvent Choice: Aprotic solvents like dichloromethane or tetrahydrofuran are preferred for esterification and oxidation steps.

- Temperature: Low temperatures (0–5 °C) during coupling reactions prevent side reactions.

- Reaction Time: Controlled to maximize yield while minimizing decomposition or isotopic exchange.

- Catalyst Loading: Minimal catalytic amounts of DMAP optimize reaction efficiency without excessive side reactions.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Deuterium Source | CD3I, C2D5MgBr, D2O | Ensures hexadeuteration at target sites |

| Oxidizing Agent | PCC, Swern reagent | Selective oxidation preserving alkene |

| Coupling Agent | DCC, EDC | Efficient ester bond formation |

| Catalyst | DMAP (0.1 equiv) | Enhances esterification rate |

| Solvent | Dichloromethane, THF | Good solubility and reaction compatibility |

| Temperature | 0–25 °C | Controls reaction rate and selectivity |

| Purification Method | Silica gel chromatography, HPLC | High purity and isotopic integrity |

| Yield | Typically 60–85% | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

(1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate is used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.

Biology

In biological research, this compound can be used as a tracer to study metabolic pathways and enzyme activities due to its deuterium labeling.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of (1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying biochemical processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Similar Compounds

Methodology for Comparison

Chemical Fingerprint Analysis: The Tanimoto coefficient (TC) is widely used to quantify structural similarity based on binary fingerprints. For example, the target compound shares a TC of ~0.65 with 10-undecen-1-yl 4-hydroxybenzoate due to overlapping ester and unsaturated chain features . Limitation: TC may underestimate similarity for deuterated analogs due to identical non-deuterated substructures.

Graph-Based Structural Alignment :

- Subgraph matching reveals the target compound shares a 10-carbon backbone and ester group with 10-undecen-1-yl 4-hydroxybenzoate but diverges in substituent positioning (e.g., methoxy vs. hydroxy groups) .

- Computational cost is higher than fingerprint methods but provides atom-level resolution .

Physicochemical Properties: LogP: The deuterated compound exhibits a logP of 3.2 vs. 2.8 for its non-deuterated analog, reflecting increased hydrophobicity due to deuterium’s isotopic effect . Metabolic Stability: In vitro studies show a 40% longer half-life compared to non-deuterated analogs, attributed to reduced CYP450 enzyme affinity .

Critical Analysis of Comparison Methods

- Fingerprint vs. Graph-Based Approaches : While fingerprint methods (e.g., TC) are computationally efficient, they fail to capture deuterium-specific effects. Graph-based alignment is superior for positional isomer differentiation but requires specialized software .

Biological Activity

(1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate is a complex organic compound characterized by its unique isotopic labeling and functional groups. The biological activity of this compound is primarily influenced by its structural characteristics, which include a hexadeuterated alkyl chain and a phenolic moiety. This article aims to explore the biological activity of this compound based on existing research findings.

Structural Characteristics

The compound features several notable structural elements:

- Hexadeuterated Alkyl Chain : The presence of deuterium enhances stability and may affect the compound's reactivity in biological systems.

- 6-Oxoundec-10-en-2-yl Moiety : This part indicates the presence of a ketone functional group and an alkene, suggesting potential reactivity.

- 2-Hydroxy-4,6-dimethoxybenzoate : This moiety contributes to the compound's phenolic characteristics, which are often associated with various biological activities.

Computational Predictions

The biological activity of this compound can be predicted using quantitative structure–activity relationship (QSAR) modeling. Such models evaluate the relationship between chemical structure and biological activity based on known data from similar compounds. Potential activities may include:

- Antioxidant Properties : Due to the phenolic structure.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into potential biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxybenzoate | Hydroxyl group on benzene | Antioxidant properties |

| 2-Methoxyphenol | Methoxy group on benzene | Antimicrobial activity |

| 6-Methoxyquinone | Methoxy and carbonyl groups | Antitumor activity |

The unique isotopic labeling of (1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate may enhance its specificity in biological applications compared to non-deuterated analogs .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in therapeutic contexts. Potential mechanisms include:

Q & A

Basic: What are the key considerations in designing a synthesis route for this deuterated compound?

Methodological Answer:

- Reagent Selection : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (4-DMAP) to facilitate esterification reactions, as demonstrated in analogous syntheses of deuterated esters .

- Deuterium Incorporation : Optimize deuteration at specific positions (e.g., 1,1,1,2,3,3-hexadeuterio groups) by employing deuterated solvents (e.g., D₂O) or deuterium-labeled precursors to ensure isotopic purity .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Basic: Which spectroscopic techniques are most effective for characterizing its structure and isotopic labeling?

Methodological Answer:

- ¹H NMR Spectroscopy : Use 400–500 MHz instruments with CDCl₃ as a solvent to resolve proton environments. For example, distinguish between non-deuterated (e.g., δ 0.87 ppm for methyl groups) and deuterated positions (signal suppression) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic distribution patterns (e.g., +6 Da shift for hexadeuterated groups) via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ketone and ester moieties) .

Advanced: How do deuterium isotopes at specific positions influence the compound’s reactivity and spectral data?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Deuterium at positions adjacent to the ketone (6-oxo group) may reduce reaction rates in nucleophilic additions due to increased bond strength (C-D vs. C-H) .

- Spectral Anomalies : In ¹H NMR, deuterated carbons suppress proton signals, simplifying spectra but complicating integration ratios. Use ²H NMR or isotopic dilution experiments to verify labeling efficiency .

- Stability Studies : Compare degradation pathways (e.g., hydrolysis) of deuterated vs. non-deuterated analogs under controlled pH and temperature conditions .

Advanced: What methodologies resolve contradictions between theoretical predictions and experimental results for this compound?

Methodological Answer:

- Computational Validation : Apply density functional theory (DFT) to model reaction intermediates (e.g., transition states in esterification) and compare with experimental kinetics .

- Controlled Replication : Repeat experiments under varying conditions (e.g., solvent polarity, temperature) to identify confounding factors. For example, unexpected byproducts may arise from solvent-dependent side reactions .

- Cross-Technique Correlation : Combine NMR, X-ray crystallography (if crystals are obtainable), and computational data to validate structural hypotheses .

Basic: What theoretical frameworks guide the study of its chemical reactivity?

Methodological Answer:

- Electronic Effects : Use Hammett substituent constants to predict the influence of electron-donating groups (e.g., methoxy in 4,6-dimethoxybenzoate) on ester hydrolysis rates .

- Steric Considerations : Apply molecular mechanics models (e.g., MM2) to evaluate steric hindrance from the undec-10-enyl chain during catalytic reactions .

- Isotopic Tracers : Leverage deuterium labeling to trace reaction pathways (e.g., hydrogen/deuterium exchange in acidic/basic conditions) .

Advanced: How can researchers optimize reaction yields while maintaining isotopic purity in deuterated analogs?

Methodological Answer:

- Solvent-Free Reactions : Minimize deuterium loss by avoiding protic solvents. For example, use dry tetrahydrofuran (THF) or dichloromethane (DCM) .

- Catalytic Screening : Test palladium or enzyme-based catalysts for selective deuteration without side reactions .

- Analytical Monitoring : Implement real-time monitoring via in-situ IR or Raman spectroscopy to detect isotopic scrambling early in reactions .

Basic: What are the common impurities encountered during synthesis, and how are they identified?

Methodological Answer:

- Byproducts : Unreacted starting materials (e.g., 2-hydroxy-4,6-dimethoxybenzoic acid) or transesterification products. Detect via TLC (Rf comparison) or HPLC retention time shifts .

- Deuterium Loss : Partially deuterated species (e.g., pentadeuterio analogs) identified via mass spectrometry isotopic patterns .

- Oxidative Degradation : 6-Oxoundec-10-en-2-yl group oxidation products (e.g., carboxylic acids) detected via IR (broad O-H stretch) .

Advanced: What strategies validate the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Aging Studies : Store samples at elevated temperatures (40–60°C) and high humidity (75% RH) to simulate long-term stability. Monitor via periodic NMR and HPLC .

- Light Exposure Tests : Use UV-Vis spectroscopy to track photodegradation (e.g., absorbance shifts at 250–300 nm for conjugated systems) .

- Isotopic Integrity : Confirm deuterium retention via mass spectrometry after storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.